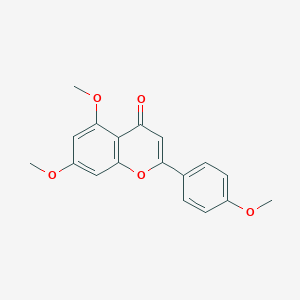

4',5,7-Trimethoxyflavone

Beschreibung

4',5,7-Trimethoxyflavone is a natural product found in Boesenbergia rotunda, Citrus myrtifolia, and other organisms with data available.

See also: Tangerine peel (part of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJJBDHPUHUUHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204855 |

Source

|

| Record name | 5,7,4'-Trimethylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 4',5,7-Trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5631-70-9 |

Source

|

| Record name | 5,7,4′-Trimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5631-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7,4'-Trimethylapigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,4'-Trimethylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APIGENIN TRIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F50JU8E74U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4',5,7-Trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 - 157 °C |

Source

|

| Record name | 4',5,7-Trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

The Technical Guide to 4',5,7-Trimethoxyflavone: From Natural Sources to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4',5,7-trimethoxyflavone, a polymethoxyflavone garnering significant interest for its therapeutic potential. This document details its primary natural sources, outlines meticulous protocols for its isolation and purification, presents quantitative data for comparative analysis, and elucidates its engagement with key cellular signaling pathways.

Natural Sources of 4',5,7-Trimethoxyflavone

4',5,7-Trimethoxyflavone is a naturally occurring flavonoid found in a variety of plant species. The primary and most studied source is Kaempferia parviflora, commonly known as black ginger. Other notable sources include plants from the Citrus genus and Boesenbergia rotunda. A summary of its natural occurrences is presented in Table 1.

Table 1: Natural Sources of 4',5,7-Trimethoxyflavone

| Plant Species | Family | Plant Part |

| Kaempferia parviflora | Zingiberaceae | Rhizomes |

| Boesenbergia rotunda | Zingiberaceae | Rhizomes |

| Citrus Species (e.g., C. myrtifolia) | Rutaceae | Peels, Essential Oils |

| Orthosiphon spicatus | Lamiaceae | - |

Isolation and Purification of 4',5,7-Trimethoxyflavone

The isolation of 4',5,7-trimethoxyflavone from its natural sources is a multi-step process involving extraction followed by chromatographic purification.

Extraction

The initial step involves the extraction of the compound from the plant material. Maceration and ultrasound-assisted extraction (UAE) are commonly employed methods.

Protocol 1: Maceration

-

Preparation: Air-dry the plant material (e.g., Kaempferia parviflora rhizomes) and grind it into a fine powder.

-

Extraction: Submerge the powdered material in 95% (v/v) ethanol at a solvent-to-solid ratio of approximately 10:1 (v/w).

-

Incubation: Allow the mixture to stand for 7 days at room temperature with occasional agitation.

-

Filtration: Filter the mixture to separate the ethanolic extract from the plant residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (40-50°C) to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

-

Preparation: Place 5 g of dried, powdered Kaempferia parviflora rhizomes into a beaker.

-

Solvent Addition: Add 250 mL of 95% ethanol, achieving a solvent-to-solid ratio of 50 mL/g.

-

Sonication: Place the beaker in an ultrasonic bath and sonicate for approximately 16 minutes.

-

Filtration and Concentration: Following sonication, filter the extract and concentrate it using a rotary evaporator as described for maceration.

Chromatographic Purification

Further purification of the crude extract is necessary to isolate 4',5,7-trimethoxyflavone. This is typically achieved through column chromatography followed by preparative high-performance liquid chromatography (HPLC).

Protocol 3: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with a high concentration of n-hexane and gradually increase the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing 4',5,7-trimethoxyflavone.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically used for the final purification.

-

Mobile Phase: A common mobile phase consists of a gradient of methanol and water, often with a small amount of acetic acid to improve peak shape. A typical gradient could be 70:30 (v/v) methanol:0.1% aqueous acetic acid.

-

Injection and Detection: Inject the enriched fractions from column chromatography onto the preparative HPLC system. Monitor the separation using a UV detector at a wavelength of 254 nm.

-

Fraction Collection: Collect the peak corresponding to 4',5,7-trimethoxyflavone.

-

Final Step: Evaporate the solvent from the collected fraction to yield the purified compound.

Quantitative Data

The yield of 4',5,7-trimethoxyflavone is dependent on the natural source and the extraction and purification methods employed. The following tables summarize available quantitative data.

Table 2: Quantitative Content of 4',5,7-Trimethoxyflavone in Kaempferia parviflora Extracts

| Extraction Method | Plant Type | 4',5,7-Trimethoxyflavone Content (mg/g of extract) | Reference |

| Ethanolic Maceration | - | 42.54 ± 0.81 | [1] |

| HPLC Analysis | Red-leaf type | Higher than green-leaf type | [2] |

| HPLC Analysis | Green-leaf type | Lower than red-leaf type | [2] |

Table 3: Optimized Ultrasound-Assisted Extraction (UAE) for Total Methoxyflavones from Kaempferia parviflora

| Parameter | Optimal Condition | Resulting Total Methoxyflavone Content (mg/g of crude extract) |

| Ethanol Concentration | 95.00% (v/v) | 327.25 |

| Extraction Time | 15.99 min | 327.25 |

| Solvent-to-Solid Ratio | 50.00 mL/g | 327.25 |

Note: Data in Table 3 refers to the total methoxyflavone content, of which 4',5,7-trimethoxyflavone is a major component.

Signaling Pathways Modulated by 4',5,7-Trimethoxyflavone

4',5,7-Trimethoxyflavone exhibits a range of biological activities by modulating key cellular signaling pathways. Its neuroprotective, anti-inflammatory, and anti-cancer effects are of particular interest.

Neuroprotective Effects

In silico and in vivo studies suggest that 4',5,7-trimethoxyflavone exerts neuroprotective effects by interacting with neurotransmitter receptors. It is predicted to bind to and modulate the activity of GABAA receptors (specifically the GABRG2 subunit) and serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C).[3] This modulation can influence neuronal excitability and synaptic plasticity, contributing to its potential in mitigating neurodegenerative processes.[3] The downstream signaling from these receptors often involves the regulation of ion channels and second messenger systems, ultimately impacting neuronal function and survival.

Anti-inflammatory Activity

4',5,7-Trimethoxyflavone has demonstrated potent anti-inflammatory properties. It can suppress the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[4] This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4] By dampening these inflammatory signaling cascades, 4',5,7-trimethoxyflavone can alleviate inflammation-mediated tissue damage.

Anti-Cancer and Apoptotic Effects

In the context of cancer, 4',5,7-trimethoxyflavone has been shown to induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress pathway.[5] It upregulates the expression of key ER stress markers such as C/EBP homologous protein (CHOP) and glucose-regulated protein 78 (GRP78).[5] This sustained ER stress leads to the activation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-xL ratio and the proteolytic activation of caspases-3, -7, and -8, ultimately resulting in programmed cell death.[5]

Conclusion

4',5,7-Trimethoxyflavone is a promising natural compound with well-documented origins in medicinal plants and a growing body of evidence supporting its therapeutic potential. The detailed protocols for its isolation and purification provided herein offer a practical guide for researchers. Furthermore, the elucidation of its interactions with key signaling pathways in neuroprotection, inflammation, and cancer provides a solid foundation for further investigation and development of 4',5,7-trimethoxyflavone as a novel therapeutic agent.

References

- 1. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. “5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of ER Stress-Mediated Apoptosis by the Major Component 5,7,4'-Trimethoxyflavone Isolated from Kaempferia parviflora Tea Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 4',5,7-Trimethoxyflavone in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic pathway of 4',5,7-trimethoxyflavone, a polymethoxyflavonoid (PMF) with significant biological activities. Found in medicinal plants such as Kaempferia parviflora (black ginger), this compound is of great interest for its potential therapeutic applications, including antitumor and neuroprotective properties.[1][2][3] This guide details the enzymatic steps, presents relevant quantitative data, and outlines key experimental protocols for its study, extraction, and analysis.

Core Biosynthesis Pathway

The formation of 4',5,7-trimethoxyflavone is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, progresses through the flavonoid biosynthesis route to form a core flavone structure, and culminates in a series of regiospecific O-methylation reactions.[4]

The pathway begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway.[4] Three principal enzymes convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for all flavonoids.[4][5]

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.[4]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.[4][5]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A, yielding p-coumaroyl-CoA.[4][5]

p-Coumaroyl-CoA enters the flavonoid-specific pathway to form the characteristic C6-C3-C6 flavone structure.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the Krebs cycle via Acetyl-CoA Carboxylase) to produce naringenin chalcone.[4]

-

Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into the flavanone, naringenin (4',5,7-trihydroxyflavanone).[4]

-

Flavone Synthase (FNS): Introduces a double bond between the C-2 and C-3 positions of the naringenin C-ring to form the flavone apigenin (4',5,7-trihydroxyflavone). FNS enzymes exist in two main classes, FNSI and FNSII.[5] Apigenin serves as the direct precursor for the final methylation steps.

The defining steps in the biosynthesis of 4',5,7-trimethoxyflavone are the sequential, regiospecific methylations of the hydroxyl groups on the apigenin backbone. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[6][7][8] The methyl group from the co-substrate SAM is transferred to a specific hydroxyl group of the flavonoid.[7] The precise order of these methylation events can vary between plant species depending on the substrate specificity of the available OMTs.

The key reactions are:

-

4'-O-Methylation: An OMT catalyzes the methylation of the 4'-hydroxyl group.

-

7-O-Methylation: A distinct OMT acts on the 7-hydroxyl group.

-

5-O-Methylation: A third OMT methylates the 5-hydroxyl group. It is noteworthy that the 5-hydroxyl group is often less readily methylated due to hydrogen bonding with the C4-carbonyl group, suggesting a highly specific enzyme is required.[8]

Caption: Biosynthesis pathway of 4',5,7-Trimethoxyflavone from L-Phenylalanine.

Quantitative Data

The concentration of 4',5,7-trimethoxyflavone and related methoxyflavones can vary significantly based on the plant source, environmental conditions, and the extraction method employed. Kaempferia parviflora is a primary source for these compounds.[9]

Table 1: Methoxyflavone Content in Two Types of Kaempferia parviflora [10]

| Methoxyflavone | Plant Type | Average Content (mg/g dry weight) |

| 4',5,7-Trimethoxyflavone | Green-leaf | Higher than red-leaf type |

| 5,7-Dimethoxyflavone (DMF) | Green-leaf | Higher than red-leaf type |

| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | Red-leaf | Higher than green-leaf type |

| 5,7,4'-Trimethoxyflavone (TMF) | Red-leaf | Higher than green-leaf type |

| 3,5,7,4'-Tetramethoxyflavone | Red-leaf | Higher than green-leaf type |

Note: The study highlights that the green-leaf variety of K. parviflora is a richer source of 3,5,7-trimethoxyflavone, which is structurally distinct from the target compound of this guide (4',5,7-trimethoxyflavone). However, it underscores the importance of genotype in determining the final profile of polymethoxyflavonoids.

Table 2: Effect of Extraction Conditions on Methoxyflavone Yield from Kaempferia parviflora

| Extraction Method | Solvent System | Time | Key Methoxyflavone | Yield | Reference |

| Maceration | 95% Ethanol | 7 days | 5,7-Dimethoxyflavone | 48.10 ± 9.62 g/100 mL | [11] |

| Maceration | 75% Ethanol | 7 days | 5,7-Dimethoxyflavone | 3.49 ± 0.70 g/100 mL | [11] |

| Ultrasound-Assisted | 95% Ethanol | 15.99 min | Total Methoxyflavones | 327.25 mg/g extract | [12] |

| Ultrasound-Assisted | 54.24% Ethanol | 25.25 min | Total Yield | 16.95% | [12] |

Table 3: Inhibitory Activities (IC50) of Related Tetramethoxyflavones on Cytochrome P450 Enzymes [13]

| Compound | CYP1A2 (μM) | CYP2C9 (μM) | CYP2C19 (μM) | CYP2D6 (μM) | CYP3A4 (μM) |

| 3',4',7,8-TMF | 0.79 ± 0.12 | 1.49 ± 0.16 | 1.85 ± 0.14 | >100 | 12.5 ± 0.73 |

| 3',4',5,7-TMF | 1.83 ± 0.11 | 10.2 ± 0.52 | 8.24 ± 0.44 | >100 | 108 ± 5.23 |

Note: This data for structurally similar tetramethoxyflavones (TMFs) indicates potential for drug interactions and highlights the importance of the methoxy group substitution pattern for biological activity.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of 4',5,7-trimethoxyflavone.

An efficient extraction and subsequent purification are critical to obtaining 4',5,7-trimethoxyflavone for analysis and development. Ultrasound-assisted extraction (UAE) is a rapid and effective method.[14]

Protocol: Ultrasound-Assisted Extraction (UAE) and Silica Gel Chromatography

-

Sample Preparation: Dry the plant material (e.g., K. parviflora rhizomes) at a controlled temperature (40-50°C) and grind it into a fine powder.[14]

-

Extraction:

-

Weigh 10 g of the powdered plant material and place it into a 500 mL beaker.

-

Add 200 mL of 95% ethanol (a 1:20 solid-to-solvent ratio is effective).[12][15]

-

Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a temperature of 50°C for 30 minutes.[14]

-

After extraction, separate the extract from the solid residue by filtering through Whatman No. 1 filter paper or by centrifuging at 4000 rpm for 15 minutes.[14]

-

Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[14]

-

-

Purification by Column Chromatography:

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pour it into a glass chromatography column, ensuring no air bubbles are trapped.[14]

-

Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane (or a mixture with a small amount of a more polar solvent if necessary for solubility) and carefully load it onto the top of the silica gel bed.[14]

-

Gradient Elution: Begin elution with 100% n-hexane. Gradually increase the mobile phase polarity by introducing increasing proportions of ethyl acetate, followed by methanol. A typical gradient might be: n-hexane -> n-hexane:ethyl acetate (9:1 -> 1:1) -> ethyl acetate -> ethyl acetate:methanol (9:1).[14]

-

Fraction Collection & Monitoring: Collect the eluate in separate fractions and monitor the separation by spotting fractions on a Thin Layer Chromatography (TLC) plate. Visualize spots under UV light (254 nm and 365 nm) to identify fractions containing the target compound.[14]

-

Pool the fractions containing pure 4',5,7-trimethoxyflavone (as determined by TLC comparison with a standard) and evaporate the solvent to yield the purified compound.

-

Caption: General workflow for the extraction, purification, and analysis of 4',5,7-Trimethoxyflavone.

HPLC is the standard method for the accurate quantification of specific flavonoids.[9][16]

Protocol: HPLC-UV Quantification

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

-

Chromatographic Conditions (based on similar methoxyflavones): [12][16]

-

Column: C18 reversed-phase column (e.g., 4.6 × 150 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution using (A) 0.5% acetic acid in deionized water and (B) 0.5% acetic acid in acetonitrile.

-

Gradient Program: Start with 5% B, ramp to 60% B over 20-30 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

-

Standard Preparation:

-

Accurately prepare a stock solution of pure 4',5,7-trimethoxyflavone standard (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation: Dissolve a precisely weighed amount of the purified extract in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

-

Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample extract. Identify the peak corresponding to 4',5,7-trimethoxyflavone by comparing its retention time with the standard.

-

Calculate the concentration of the compound in the sample using the regression equation from the calibration curve.

-

This assay is used to characterize the activity and substrate specificity of the OMTs involved in the final methylation steps.[17]

Protocol: General OMT Enzyme Assay

-

Reaction Mixture (Total Volume: 100 µL):

-

Tris-HCl buffer (100 mM, pH 7.5).

-

Recombinant OMT enzyme (partially purified or pure, 1-5 µg).

-

Substrate (e.g., Apigenin, or an intermediate methoxyflavone, 50-100 µM).

-

S-adenosyl-L-methionine (SAM) as the methyl donor (100-200 µM).

-

Dithiothreitol (DTT) (1-2 mM, optional, to maintain enzyme stability).

-

-

Procedure:

-

Combine the buffer, enzyme, and substrate in a microcentrifuge tube and pre-incubate at the optimal temperature (typically 30-37°C) for 5 minutes.

-

Initiate the reaction by adding SAM.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding 10 µL of 20% HCl or by adding an equal volume of ethyl acetate to extract the products.

-

-

Analysis:

-

Vortex the terminated reaction mixture, then centrifuge to separate the layers.

-

Transfer the organic (ethyl acetate) layer to a new tube, evaporate the solvent completely.

-

Redissolve the residue in a suitable solvent (e.g., methanol) and analyze the formation of the methylated product using HPLC as described in section 3.2. The product is identified by comparing its retention time to an authentic standard.

-

References

- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. myfoodresearch.com [myfoodresearch.com]

- 12. mdpi.com [mdpi.com]

- 13. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Biological Activities of 4',5,7-Trimethoxyflavone: A Technical Guide for Researchers

An in-depth technical guide or whitepaper on the core biological activities of 4',5,7-Trimethoxyflavone.

Abstract

4',5,7-Trimethoxyflavone (TMF), a polymethoxyflavone predominantly isolated from Kaempferia parviflora (black ginger), has garnered significant scientific interest for its diverse pharmacological properties.[1] This compound demonstrates a range of biological activities, including notable anticancer, anti-inflammatory, and neuroprotective effects. Its methoxylated structure is believed to contribute to enhanced metabolic stability and bioavailability compared to its hydroxylated flavonoid counterparts.[2] This technical guide provides a comprehensive overview of the current research on 4',5,7-Trimethoxyflavone, summarizing quantitative data, detailing experimental methodologies, and illustrating key signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Anticancer and Pro-Apoptotic Activities

4',5,7-Trimethoxyflavone exhibits significant anticancer potential by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. The primary mechanisms involve the activation of intrinsic apoptotic pathways and the induction of cellular stress.

Mechanisms of Action: The pro-apoptotic effects of TMF are mediated through multiple cellular events. It has been shown to induce apoptosis in SUN-16 cells through mechanisms involving endoplasmic reticulum (ER) stress.[3] A key aspect of its activity is the induction of the sub-G1 phase in the cell cycle, an increase in DNA fragmentation, and the modulation of apoptosis-regulating proteins.[4] Specifically, TMF upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-xL, thereby shifting the Bax/Bcl-xL ratio to favor apoptosis.[4] This shift culminates in the activation of effector caspase-3 and the subsequent degradation of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]

Quantitative Data: Cytotoxicity and Apoptosis Induction

| Activity | Cell Line | Concentration/Value | Reference |

| Cell Proliferation Inhibition | SUN-16 (gastric cancer) | 12.5, 25, 50, 100, 200 µM | [3] |

| Apoptosis Induction | SUN-16 (gastric cancer) | 12.5, 25, 37.5, 50 µM | [3] |

| CFTR Activation (EC50) | Not Specified | 64 µM | [3] |

Signaling Pathway: Apoptosis Induction

Caption: Apoptotic pathway induced by 4',5,7-Trimethoxyflavone.

Experimental Protocols

Cell Viability (MTT) Assay This protocol is used to determine the cytotoxic effects of a compound on cancer cells.[5]

-

Cell Seeding: Seed cancer cells (e.g., SUN-16) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of 4',5,7-Trimethoxyflavone in culture medium from a stock solution in DMSO. Replace the medium with the TMF-containing medium and incubate for the desired period (e.g., 24 or 48 hours). Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Quantification (Annexin V-FITC/PI Staining) This protocol detects and quantifies apoptotic cells via flow cytometry.[5]

-

Cell Treatment: Seed and treat cells with various concentrations of 4',5,7-Trimethoxyflavone as described above.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in a commercial Annexin V-FITC Apoptosis Detection Kit.

-

Antibody Incubation: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Anti-inflammatory Properties

TMF demonstrates potent anti-inflammatory activity by modulating key signaling pathways and reducing the production of pro-inflammatory mediators in various cell and animal models.

Mechanisms of Action: The anti-inflammatory effects of TMF are significantly linked to the downregulation of the NF-κB (Nuclear Factor kappa B) signaling pathway.[2] In LPS-challenged models, TMF treatment significantly reduces the levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[2] In human dermal fibroblasts (HDFs), TMF suppresses TNF-α-induced generation of reactive oxygen species (ROS) and the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), IL-1β, and IL-6.[1] Furthermore, studies on LPS-induced HaCaT cells show that TMF can inhibit the phosphorylation of key signaling proteins such as Akt, ERK, MEK, and SRC, indicating its modulatory role in the MAPK and Akt signaling cascades.[6]

Quantitative Data: Anti-inflammatory Effects

| Activity | Model System | Concentration / Dose | Effect | Reference |

| Inhibition of Pro-inflammatory Regulators | TNF-α induced HDFs | 6.25, 12.5 µM | Inhibits ROS production | [3] |

| Cytokine Reduction (TNF-α, IL-6, IL-1β) | LPS-challenged rats | 75 mg/kg (oral) | Significantly reduced serum cytokine levels | [2] |

| Pro-inflammatory Mediator Suppression | TNF-α induced HDFs | Not specified | Suppressed COX-2, IL-1β, IL-6 | [1] |

Signaling Pathway: Anti-inflammatory Action

References

- 1. Protective Effect of Polymethoxyflavones Isolated from Kaempferia parviflora against TNF-α-Induced Human Dermal Fibroblast Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. “5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Technical Guide to Trimethoxyflavones

For Researchers, Scientists, and Drug Development Professionals

Trimethoxyflavones, a significant subclass of flavonoid compounds, are at the forefront of medicinal chemistry research. The strategic placement of three methoxy groups on the foundational flavone structure profoundly influences their pharmacokinetic properties and biological efficacy. This technical guide delves into the core of their structure-activity relationships (SAR), offering a comprehensive analysis of their anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. By presenting quantitative data, detailed experimental methodologies, and visualizing key signaling pathways, this document serves as an in-depth resource for advancing the research and development of novel therapeutic agents based on the trimethoxyflavone scaffold.

Core Structure-Activity Relationships

The biological activities of trimethoxyflavones are intricately linked to the substitution pattern of the methoxy groups on the flavone backbone. This seemingly simple modification enhances metabolic stability and lipophilicity, which in turn improves their absorption and bioavailability. However, the precise location of these methoxy groups, along with the presence and position of other functional groups like hydroxyls, dictates the specific biological effects and their potency.

Anticancer and Cytotoxic Activity

Numerous trimethoxyflavone derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting the proliferation of various cancer cell lines.[1] The substitution pattern of both methoxy and hydroxyl groups on the flavone scaffold is a critical determinant of their cytotoxic efficacy. A key observation is the importance of 5,4'- and 3',4'-dihydroxyl moieties in the flavone nucleus for antiproliferative activity. For instance, 5,3',4'-trihydroxyflavone exhibited the most potent activity against HL60 leukemia cells. Conversely, an increased number of methoxy groups on the B-ring has been associated with a reduction in cytotoxic activity against these cells.[1]

Table 1: Anticancer Activity of Trimethoxyflavones and Related Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7,4'-Trimethoxyflavone | SUN-16 | Proliferation inhibited at 12.5-200 µM | [2] |

| 3',4',5'-Trimethoxyflavonol (TMFol) | 22Rv1 (Prostate) | More potent than fisetin and quercetin | [3] |

| 3',4',5'-Trimethoxyflavonol (TMFol) | TRAMP C2 (Prostate) | More potent than fisetin and quercetin | [3] |

| 3',4',5'-Trimethoxyflavonol (TMFol) | PC-3 (Prostate) | More potent than fisetin and quercetin | [3] |

| 3',4',5'-Trimethoxyflavonol (TMFol) | LNCaP (Prostate) | More potent than fisetin and quercetin | [3] |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | K562/BCRP (Leukemia) | Reversal of drug resistance (RI50 = 7.2 nM) | [4] |

| 5,7-dihydroxy-3,6,4′-TMF (P1) | A2058 (Melanoma) | 3.92 | [5] |

| Xanthomicrol (5,4′-dihydroxy-6,7,8-TMF) | HCT116 (Colon) | Reduced viability to 42% at 15 µM | [5] |

| Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF) | HCT116 (Colon) | 56.23 | [5] |

| Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF) | HT-29 (Colorectal) | 37.07 | [5] |

Anti-inflammatory Activity

Trimethoxyflavones exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of inflammatory mediators. The presence and position of hydroxyl and methoxy groups significantly influence this activity. Studies have shown that 3'- and 4'-hydroxyl groups on the B-ring enhance anti-inflammatory properties, while a methoxy group at the C4' position can diminish this effect.[1] For example, 5,6,7-Trimethoxyflavone (TMF) has been shown to dose-dependently inhibit iNOS and COX-2 at the protein, mRNA, and promoter levels, leading to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2).[6] It also inhibits the production and mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

Table 2: Anti-inflammatory Activity of Trimethoxyflavones

| Compound | Assay | Target | IC50/Effect | Reference |

| 5,6,7-Trimethoxyflavone | NO Production | iNOS | Dose-dependent inhibition | [6] |

| 5,6,7-Trimethoxyflavone | PGE2 Production | COX-2 | Dose-dependent inhibition | [6] |

| 5,7,4'-Trimethoxyflavanone | NF-κB activation | NF-κB, TNF-α, IL-6, IL-1β | Significant reduction | [7] |

| 4',6,7-trihydroxy-5-methoxyflavone | Leukocyte migration | Pro-inflammatory cytokines | Decreased migration and cytokine levels | [8] |

Neuroprotective Effects

The neuroprotective potential of trimethoxyflavones is an area of growing interest, with studies suggesting their ability to mitigate neurotoxicity and neuroinflammation. For instance, 5,7,4'-trimethoxyflavone (TMF) has been shown to enhance spatial memory and reduce anxiety-related measures in mice.[9][10] It also significantly reduced levels of Aβ, IL-1β, IL-6, and TNF-α.[9][10] Another related compound, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone, protects against beta-amyloid-induced neurotoxicity by reducing oxidative stress and interfering with cell signaling pathways like MAPK.

Table 3: Neuroprotective Activity of Trimethoxyflavones

| Compound | Model | Effect | EC50/Concentration | Reference |

| 5,7,4'-Trimethoxyflavone | LPS-induced memory impairment in mice | Enhanced spatial memory, reduced Aβ, IL-1β, IL-6, TNF-α | 10/20/40 mg/kg | [9][10] |

| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone | Aβ-induced neurotoxicity | 96% protection | 140 nM | [11] |

| 5,7-dihydroxy-3',4',5'-trimethoxyflavone | Lead-induced neurotoxicity in rats | Reversed cognitive and motor deficits | 5 and 10 mg/kg | [12] |

| 4'-methoxyflavone | MNNG-induced parthanatos | Neuroprotective | 11.41 ± 1.04 µM | [10] |

| 3',4'-dimethoxyflavone | MNNG-induced parthanatos | Neuroprotective | 9.94 ± 1.05 µM | [10] |

Antioxidant Potential

The antioxidant properties of flavonoids are well-established, and trimethoxyflavones are no exception. Structural modifications, such as fluorination, have been shown to enhance their radical scavenging activity. Specifically, fluorination at the 3-position of the flavone scaffold can improve antioxidant potency.[13] The presence of hydroxyl groups significantly enhances antioxidant activity.[13]

Table 4: Antioxidant Activity of Trimethoxyflavone Derivatives

| Compound | Assay | EC50 (µg/mL) | Reference |

| 3',4',5'-trimethoxyflavone (1) | DPPH | 71 | [13] |

| 3',4',5'-trihydroxyflavone (2) | DPPH | 0.33 | [13] |

| 3-fluoro-3',4',5'-trimethoxyflavone (7) | DPPH | 37 | [13] |

| 3-fluoro-3',4',5'-trihydroxyflavone (8) | DPPH | 0.24 | [13] |

Key Signaling Pathways Modulated by Trimethoxyflavones

The diverse biological activities of trimethoxyflavones are mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these interactions is paramount for targeted drug design.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Trimethoxyflavones have been shown to suppress this pathway, thereby exerting their anti-inflammatory effects. They can inhibit the phosphorylation and degradation of IκB, which prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. marinebiology.pt [marinebiology.pt]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

4',5,7-Trimethoxyflavone CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4',5,7-Trimethoxyflavone, a naturally occurring polymethoxyflavone. It covers the compound's chemical identity, including its CAS number and key chemical properties, which are summarized for clarity. Detailed experimental protocols for significant biological assays, such as those for apoptosis induction, cholinesterase inhibition, and antioxidant capacity, are provided to facilitate reproducible research. Furthermore, this guide elucidates the compound's interaction with key cellular signaling pathways, namely the MAPK and NF-κB pathways, with illustrative diagrams generated using the DOT language. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of 4',5,7-Trimethoxyflavone.

Chemical Identity and Properties

4',5,7-Trimethoxyflavone, also known as apigenin trimethyl ether, is a flavonoid characterized by the presence of three methoxy groups at the 4', 5, and 7 positions of the flavone backbone.

CAS Number: 5631-70-9[1]

Chemical Structure

Physicochemical Properties

The key physicochemical properties of 4',5,7-Trimethoxyflavone are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₅ | [1] |

| Molecular Weight | 312.32 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 156-157 °C | [2] |

| Boiling Point | 506.50 °C (estimated) | [2] |

| Solubility | Practically insoluble in water. Soluble in DMSO. | [2] |

| logP | 3.530 (estimated) | [2] |

Synthesis of 4',5,7-Trimethoxyflavone

The synthesis of 4',5,7-Trimethoxyflavone can be achieved through several methods, with the Baker-Venkataraman rearrangement being a common and effective approach. This method involves the reaction of a 2-hydroxyacetophenone with a benzoyl chloride to form an ester, which then undergoes rearrangement to a 1,3-diketone, followed by acid-catalyzed cyclization to yield the flavone.

Synthetic Workflow

Caption: Synthetic workflow for 4',5,7-Trimethoxyflavone via the Baker-Venkataraman rearrangement.

Biological Activities and Experimental Protocols

4',5,7-Trimethoxyflavone exhibits a range of biological activities, including pro-apoptotic, anti-inflammatory, and neuroprotective effects.

Induction of Apoptosis

4',5,7-Trimethoxyflavone has been shown to induce apoptosis in various cancer cell lines. This is a critical mechanism for its potential anticancer activity. The induction of apoptosis can be assessed through several well-established experimental protocols.

This assay is a standard method for detecting early and late-stage apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Methodology:

-

Cell Culture and Treatment: Culture the target cancer cells in appropriate media. Treat the cells with varying concentrations of 4',5,7-Trimethoxyflavone for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis.

-

Cell Harvesting and Staining: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Flow Cytometry Analysis: Incubate the cells in the dark. Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

-

Data Presentation:

| Treatment Group | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | |||

| 4',5,7-Trimethoxyflavone (X µM) | |||

| Positive Control |

Cholinesterase Inhibition

4',5,7-Trimethoxyflavone has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.

This colorimetric assay is widely used to screen for cholinesterase inhibitors.

-

Principle: The assay measures the activity of cholinesterases by monitoring the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

-

Methodology:

-

Reagent Preparation: Prepare solutions of the test compound (4',5,7-Trimethoxyflavone), a positive control (e.g., donepezil), AChE or BChE enzyme, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well microplate, add the enzyme solution, the test compound at various concentrations, and DTNB. Pre-incubate the mixture. Initiate the reaction by adding the substrate.

-

Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 4',5,7-Trimethoxyflavone | ||

| Donepezil (Positive Control) |

Antioxidant Capacity

Flavonoids are well-known for their antioxidant properties, and 4',5,7-Trimethoxyflavone is no exception. Its ability to scavenge free radicals can be evaluated using various in vitro assays.

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

-

Methodology:

-

Reaction Mixture: Prepare a solution of DPPH in methanol. Add various concentrations of 4',5,7-Trimethoxyflavone to the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Incubation and Measurement: Incubate the reaction mixture in the dark at room temperature. Measure the absorbance at approximately 517 nm.

-

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution, which is measured spectrophotometrically.

-

Methodology:

-

ABTS•+ Generation: Prepare the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark.

-

Assay: Add different concentrations of 4',5,7-Trimethoxyflavone to the ABTS•+ solution. Use a standard antioxidant for comparison.

-

Measurement: Measure the decrease in absorbance at 734 nm.

-

-

Data Analysis: Calculate the percentage of ABTS•+ scavenging and determine the IC₅₀ value.

| Assay | 4',5,7-Trimethoxyflavone IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| DPPH Scavenging | ||

| ABTS Scavenging |

Signaling Pathway Modulation

4',5,7-Trimethoxyflavone exerts its biological effects by modulating key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. 4',5,7-Trimethoxyflavone has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by 4',5,7-Trimethoxyflavone.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

Caption: Modulation of the MAPK signaling pathway by 4',5,7-Trimethoxyflavone.

Conclusion

4',5,7-Trimethoxyflavone is a promising natural compound with a diverse range of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a solid foundation for researchers by consolidating key information on its chemical properties, synthesis, and biological evaluation. The detailed experimental protocols and elucidation of its effects on major signaling pathways are intended to accelerate research and development efforts in this area. As more data becomes available, the understanding of 4',5,7-Trimethoxyflavone's mechanism of action will become more refined, potentially leading to the development of novel therapeutic agents for a variety of diseases.

References

4',5,7-Trimethoxyflavone: A Technical Guide to its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4',5,7-trimethoxyflavone, a polymethoxyflavone found predominantly in Kaempferia parviflora. The document details its discovery and history, methods of isolation, and key physicochemical properties. A significant focus is placed on its biological activities, particularly its pro-apoptotic and anti-inflammatory effects, with detailed descriptions of the underlying signaling pathways. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, offering a consolidated source of technical data and experimental methodologies.

Discovery and History

4',5,7-Trimethoxyflavone is a naturally occurring flavone characterized by the presence of methoxy groups at the 4', 5, and 7 positions of the flavone backbone. Its discovery is intrinsically linked to the phytochemical investigation of its primary natural source, Kaempferia parviflora, a plant in the Zingiberaceae family commonly known as black ginger or Thai ginseng.

While a definitive first report of the isolation and characterization of 4',5,7-trimethoxyflavone is not readily apparent in a singular landmark publication, its presence in Kaempferia parviflora has been documented in numerous phytochemical studies over the past few decades. Early research on the chemical constituents of Kaempferia parviflora and related species in the Zingiberaceae family laid the groundwork for the identification of its rich polymethoxyflavone content.

Subsequent studies have consistently identified 4',5,7-trimethoxyflavone as one of the major flavonoids in Kaempferia parviflora rhizomes.[1] These investigations have been crucial in elucidating its structure and paving the way for the exploration of its biological activities. The history of 4',5,7-trimethoxyflavone is thus a story of gradual discovery through the systematic phytochemical analysis of its natural source, driven by the ethnobotanical importance of Kaempferia parviflora in traditional medicine.

Natural Sources and Isolation

The primary and most well-documented natural source of 4',5,7-trimethoxyflavone is the rhizome of Kaempferia parviflora. This plant is native to Southeast Asia and is a rich source of various polymethoxyflavones.

Experimental Protocol for Isolation from Kaempferia parviflora

The following protocol is a generalized procedure for the extraction and isolation of 4',5,7-trimethoxyflavone from the dried rhizomes of Kaempferia parviflora.

2.1.1. Extraction

-

Preparation of Plant Material: Air-dry the rhizomes of Kaempferia parviflora and grind them into a fine powder.

-

Maceration:

-

Soak the powdered rhizomes in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 7 days at room temperature, with occasional agitation.

-

Filter the mixture to separate the ethanolic extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanol extract.

-

2.1.2. Fractionation and Purification

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in water and partition it successively with n-hexane.

-

Separate and concentrate the n-hexane fraction, which will be enriched with methoxyflavones.

-

-

Column Chromatography:

-

Subject the n-hexane fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase such as toluene:chloroform:acetone:formic acid (5:4:1:0.2).[1]

-

Combine the fractions containing the compound of interest based on the TLC profile.

-

-

Preparative TLC or HPLC:

-

For final purification, subject the combined fractions to preparative TLC or high-performance liquid chromatography (HPLC) to yield pure 4',5,7-trimethoxyflavone.

-

Physicochemical Properties

The structural and physical properties of 4',5,7-trimethoxyflavone are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₅ | [2] |

| Molecular Weight | 312.32 g/mol | [2] |

| CAS Number | 5631-70-9 | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in Methanol and DMSO | [3][4] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.84 (d, J = 8.8 Hz, 2H, H-2', H-6'), 6.99 (d, J = 8.8 Hz, 2H, H-3', H-5'), 6.58 (s, 1H, H-3), 6.50 (d, J = 2.2 Hz, 1H, H-8), 6.38 (d, J = 2.2 Hz, 1H, H-6), 3.91 (s, 3H, OMe-5), 3.89 (s, 3H, OMe-7), 3.87 (s, 3H, OMe-4') |

| ¹³C NMR (CDCl₃) | δ (ppm): 177.6 (C-4), 163.7 (C-2), 161.9 (C-7), 161.0 (C-5), 157.9 (C-4'), 157.6 (C-9), 127.9 (C-2', C-6'), 123.9 (C-1'), 114.2 (C-3', C-5'), 107.8 (C-10), 106.1 (C-3), 96.6 (C-6), 92.5 (C-8), 56.1 (OMe-5), 55.8 (OMe-7), 55.4 (OMe-4') |

| Mass Spectrometry (EI-MS) | m/z (%): 312 [M]⁺ |

Biological Activities and Signaling Pathways

4',5,7-Trimethoxyflavone has been reported to exhibit a range of biological activities, with its pro-apoptotic and anti-inflammatory effects being the most extensively studied.

Pro-Apoptotic Activity

4',5,7-Trimethoxyflavone has been shown to induce apoptosis in various cancer cell lines.[4] One of the key mechanisms underlying this activity is the induction of endoplasmic reticulum (ER) stress.

The induction of ER stress by 4',5,7-trimethoxyflavone leads to the activation of the unfolded protein response (UPR), which, when prolonged, triggers apoptosis. The key events in this pathway are illustrated below.

Anti-inflammatory Activity

4',5,7-Trimethoxyflavone has demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. 4',5,7-Trimethoxyflavone can inhibit this pathway.

Experimental Protocols for Biological Assays

Western Blot Analysis of NF-κB Activation

This protocol describes a general method to assess the effect of 4',5,7-trimethoxyflavone on the activation of the NF-κB pathway in macrophage-like cells (e.g., RAW 264.7) stimulated with LPS.

5.1.1. Cell Culture and Treatment

-

Seed RAW 264.7 cells in 6-well plates and culture until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of 4',5,7-trimethoxyflavone for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).

5.1.2. Protein Extraction

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

5.1.3. Western Blotting

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow Diagram

Conclusion

4',5,7-Trimethoxyflavone, a prominent flavonoid from Kaempferia parviflora, has emerged as a compound of significant interest due to its diverse biological activities. This guide has provided a detailed overview of its discovery, isolation, and physicochemical properties. The elucidation of its roles in inducing apoptosis and suppressing inflammation through the modulation of key signaling pathways highlights its therapeutic potential. The experimental protocols and workflows presented herein offer a practical resource for researchers aiming to further investigate the pharmacological properties of this and other related polymethoxyflavones. Continued research is warranted to fully explore the therapeutic applications of 4',5,7-trimethoxyflavone in various disease models.

References

- 1. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4′,5,7-Trimethoxyflavone phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

4',5,7-Trimethoxyflavone in Traditional Medicine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 4',5,7-trimethoxyflavone, a naturally occurring polymethoxyflavone (PMF) with significant therapeutic potential. Drawing from its roots in traditional medicine, this document delves into the phytochemical aspects, biological activities, and underlying molecular mechanisms of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. While direct research on 4',5,7-trimethoxyflavone is ongoing, this guide also incorporates data from structurally similar trimethoxyflavone isomers to provide a broader context for its potential applications in modern pharmacology.

Introduction: From Traditional Use to Modern Research

Flavonoids, a diverse group of plant secondary metabolites, have long been cornerstones of traditional medicine systems worldwide. Among these, polymethoxyflavones (PMFs) have garnered considerable attention for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug discovery. 4',5,7-Trimethoxyflavone is a notable PMF found in various medicinal plants, particularly Kaempferia parviflora, commonly known as black ginger or Thai ginseng.[1][2]

In traditional Southeast Asian medicine, Kaempferia parviflora rhizome has been utilized for a multitude of purposes, including the treatment of gastrointestinal disorders, allergies, and inflammatory conditions, as well as for enhancing sexual performance and as a general tonic.[1][3] Modern scientific investigations have sought to elucidate the molecular basis for these traditional uses, with research increasingly focusing on the pharmacological activities of its constituent methoxyflavones, including 4',5,7-trimethoxyflavone.

This guide synthesizes the current scientific knowledge on 4',5,7-trimethoxyflavone, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions, this document aims to facilitate further research and development of 4',5,7-trimethoxyflavone as a potential therapeutic agent.

Phytochemistry: Isolation and Characterization

The primary natural source of 4',5,7-trimethoxyflavone is the rhizome of Kaempferia parviflora.[2] The isolation of this compound involves a systematic process of extraction and purification.

Experimental Protocol: Isolation of 4',5,7-Trimethoxyflavone

This protocol outlines a general procedure for the extraction and isolation of 4',5,7-trimethoxyflavone from dried plant material.

1. Plant Material Preparation:

-

Air-dry the rhizomes of Kaempferia parviflora at room temperature until a constant weight is achieved.

-

Grind the dried rhizomes into a fine powder using a mechanical grinder.

2. Extraction:

-

Maceration:

-

Soak the powdered plant material in 95% ethanol (e.g., 1:10 w/v ratio) in a sealed container for 3-7 days at room temperature with occasional agitation.[4]

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.[5]

-

-

Ultrasound-Assisted Extraction (UAE):

-

Suspend the powdered plant material in 95% ethanol.

-

Sonication for approximately 16 minutes has been reported to be effective for extracting methoxyflavones.[5]

-

Filter and concentrate the extract as described for maceration.

-

3. Fractionation and Purification:

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a suitable solvent system (e.g., 80% methanol in water).

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Methoxyflavones are typically enriched in the less polar fractions.

-

-

Column Chromatography:

-

Subject the n-hexane or chloroform fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing 4',5,7-trimethoxyflavone.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fractions to preparative HPLC on a C18 column.

-

Use a mobile phase of methanol and water, with a small amount of acetic acid to improve peak resolution.

-

Collect the peak corresponding to 4',5,7-trimethoxyflavone and evaporate the solvent to obtain the pure compound.[5]

-

Biological Activities and Mechanisms of Action

4',5,7-Trimethoxyflavone and its isomers exhibit a range of biological activities, primarily attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 4',5,7-Trimethoxyflavone has demonstrated potent anti-inflammatory effects, largely through the inhibition of the NF-κB signaling pathway.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as iNOS and COX-2.[6][7]

Studies on trimethoxyflavones have shown that they can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[6][8] This leads to a reduction in the production of pro-inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4',5,7-Trimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4',5,7-Trimethoxyflavone, a naturally occurring flavonoid with diverse biological activities. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to support researchers in the identification, characterization, and further development of this compound.

Spectroscopic Data

The structural elucidation of 4',5,7-Trimethoxyflavone is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 4',5,7-Trimethoxyflavone

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.58 | s | - |

| H-6 | 6.34 | d | 2.2 |

| H-8 | 6.44 | d | 2.2 |

| H-2', H-6' | 7.82 | d | 8.9 |

| H-3', H-5' | 7.02 | d | 8.9 |

| 5-OCH₃ | 3.88 | s | - |

| 7-OCH₃ | 3.91 | s | - |

| 4'-OCH₃ | 3.87 | s | - |

| Solvent: CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data of 4',5,7-Trimethoxyflavone

| Atom No. | Chemical Shift (δ, ppm) |

| C-2 | 162.9 |

| C-3 | 105.7 |

| C-4 | 177.5 |

| C-5 | 160.8 |

| C-6 | 95.9 |

| C-7 | 164.0 |

| C-8 | 92.7 |

| C-9 | 157.8 |

| C-10 | 106.2 |

| C-1' | 123.9 |

| C-2', C-6' | 127.9 |

| C-3', C-5' | 114.2 |

| C-4' | 162.2 |

| 5-OCH₃ | 55.9 |

| 7-OCH₃ | 55.6 |

| 4'-OCH₃ | 55.4 |

| Solvent: CDCl₃ |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data of 4',5,7-Trimethoxyflavone

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 313.1071 | 298.1, 299.0 |

The fragmentation pattern of trimethoxyflavones in mass spectrometry is characterized by the retro-Diels-Alder (RDA) reaction and neutral losses of small molecules like water, carbon monoxide, and methyl radicals from the methoxy groups.[1]

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the NMR and MS data presented above. These protocols are based on standard practices for the analysis of flavonoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A pure sample of 4',5,7-Trimethoxyflavone is required for NMR analysis.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to form a homogeneous solution.

2. Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a spectral width of 0-200 ppm is typically used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of flavonoids.

1. Sample Preparation:

-

Prepare a dilute solution of the 4',5,7-Trimethoxyflavone sample in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used for the separation of flavonoids.

-

Mobile Phase: A gradient elution using a mixture of water (often with a small amount of formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-1.0 mL/min is generally used.

-

Detection: A Diode Array Detector (DAD) can be used to obtain the UV spectrum of the compound as it elutes from the column, which can provide additional structural information.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids, typically in the positive ion mode to generate the protonated molecule [M+H]⁺.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to obtain fragmentation data for structural elucidation.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure flavonoid compound like 4',5,7-Trimethoxyflavone.

Caption: General workflow for obtaining and analyzing NMR and MS data of a pure flavonoid compound.

References

In Silico Modeling of 4',5,7-Trimethoxyflavone Protein Binding: A Technical Guide

Abstract

4',5,7-Trimethoxyflavone (TMF), a naturally occurring methoxyflavone, has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective and potential anticancer effects. Understanding the molecular interactions between TMF and its protein targets is crucial for elucidating its mechanisms of action and for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the in silico modeling of TMF-protein binding, consolidating current research on its primary protein targets. It summarizes quantitative binding data, details common experimental and computational protocols, and visualizes the associated signaling pathways and workflows. This document serves as a comprehensive resource for professionals engaged in flavonoid research and computational drug discovery.

Introduction to 4',5,7-Trimethoxyflavone